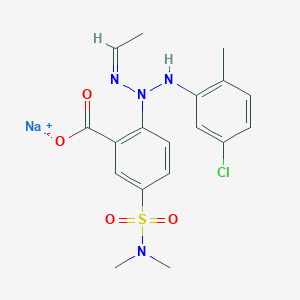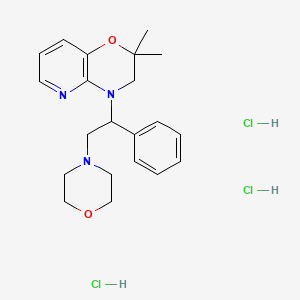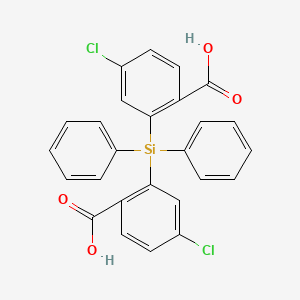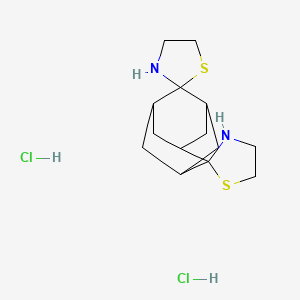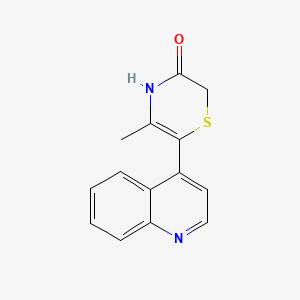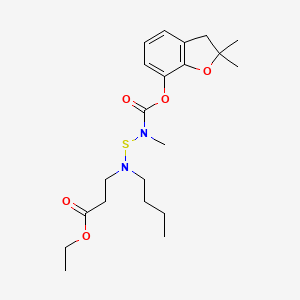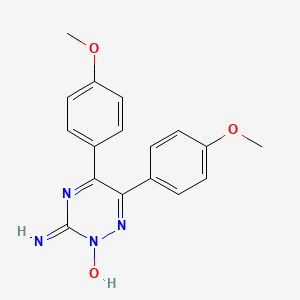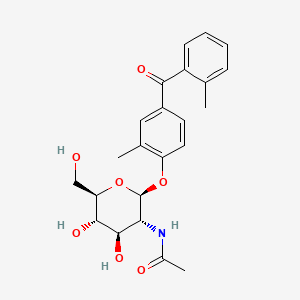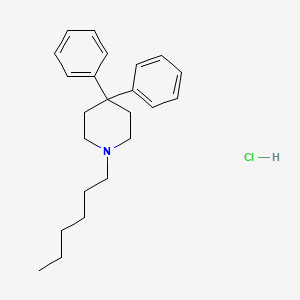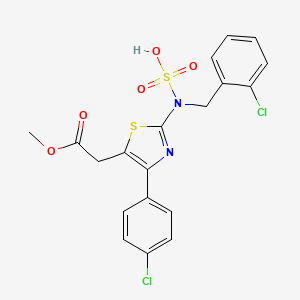
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an alpha-haloketone, the thiazole ring can be formed through cyclization.
Introduction of the Chlorophenyl Group: This can be achieved via electrophilic aromatic substitution reactions.
Attachment of the Sulfobenzylamino Group: This step might involve nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chlorophenyl and sulfobenzylamino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the chlorophenyl and sulfobenzylamino groups could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole-4-carboxylic acid derivatives: Similar in structure but with different substituents.
Benzothiazoles: Contain a fused benzene and thiazole ring, offering different chemical properties.
Sulfonamides: Share the sulfonyl functional group, providing similar reactivity.
Uniqueness
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
102367-77-1 |
|---|---|
Formule moléculaire |
C19H16Cl2N2O5S2 |
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[(2-chlorophenyl)methyl]sulfamic acid |
InChI |
InChI=1S/C19H16Cl2N2O5S2/c1-28-17(24)10-16-18(12-6-8-14(20)9-7-12)22-19(29-16)23(30(25,26)27)11-13-4-2-3-5-15(13)21/h2-9H,10-11H2,1H3,(H,25,26,27) |
Clé InChI |
XIVJKQVMLPWWMU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(N=C(S1)N(CC2=CC=CC=C2Cl)S(=O)(=O)O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


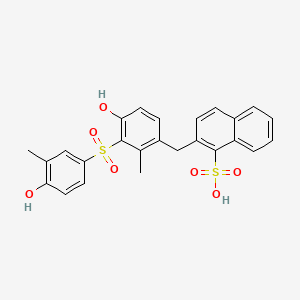
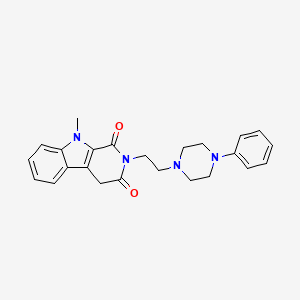

![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
